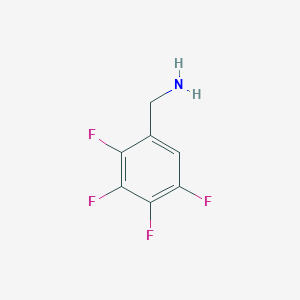

(2,3,4,5-Tetrafluorophenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5-tetrafluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H,2,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYMPXUXPDPZGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4,5 Tetrafluorophenyl Methanamine

Established Synthetic Routes and Reaction Pathways

The preparation of (2,3,4,5-Tetrafluorophenyl)methanamine can be achieved through various synthetic strategies, primarily involving the functional group transformation of suitable tetrafluorophenyl precursors. Key approaches include the reduction of nitrogen-containing functional groups and the conversion of benzylic alcohol derivatives.

A primary and direct method for synthesizing this compound is the reduction of the corresponding nitrile, 2,3,4,5-Tetrafluorobenzonitrile. This transformation is a common and effective way to introduce a primary amine group. The nitrile group (-CN) can be reduced to an aminomethyl group (-CH₂NH₂) using various strong reducing agents.

Commonly employed reducing agents for this purpose include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of efficiently converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel. google.com This approach is often considered a "greener" alternative to metal hydrides.

Borane (B79455) Complexes: Reagents like borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) are also effective for the reduction of nitriles. rsc.orgnih.gov

Similarly, the reduction of 2,3,4,5-Tetrafluorobenzamide offers another viable route. Amides can be reduced to amines using strong reducing agents like LiAlH₄ or borane complexes. nih.gov

| Precursor | Reducing Agent | Product | General Conditions |

| 2,3,4,5-Tetrafluorobenzonitrile | Lithium Aluminum Hydride (LiAlH₄) | This compound | Anhydrous ether or THF |

| 2,3,4,5-Tetrafluorobenzonitrile | Catalytic Hydrogenation (H₂/Pd/C) | This compound | Methanol or Ethanol, H₂ pressure |

| 2,3,4,5-Tetrafluorobenzamide | Borane-THF complex (BH₃·THF) | This compound | Anhydrous THF, reflux |

An alternative synthetic approach begins with (2,3,4,5-Tetrafluorophenyl)methanol. This pathway involves a two-step process: first, the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic substitution with an amine source.

Activation of the Hydroxyl Group: The benzylic alcohol is first converted into a halide (e.g., (2,3,4,5-Tetrafluorophenyl)methyl bromide) or a sulfonate ester (e.g., tosylate or mesylate). This is typically achieved by reacting the alcohol with reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or p-toluenesulfonyl chloride (TsCl).

Nucleophilic Substitution: The resulting activated intermediate is then reacted with a nitrogen nucleophile. Common methods include:

Reaction with Ammonia (B1221849): Direct reaction with ammonia can yield the primary amine, although this can sometimes lead to over-alkylation, producing secondary and tertiary amines.

Gabriel Synthesis: This classic method involves reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine. This method avoids over-alkylation.

Azide (B81097) Substitution: Reaction with sodium azide (NaN₃) produces a benzyl (B1604629) azide, which can then be cleanly reduced to the primary amine using reagents like LiAlH₄ or catalytic hydrogenation.

The synthesis of fluorinated benzylamine (B48309) derivatives is a significant area of research, particularly in medicinal chemistry and radiotracer development. rsc.orgnih.govrsc.org General processes that can be adapted for this compound include:

Reductive Amination: The corresponding aldehyde, 2,3,4,5-Tetrafluorobenzaldehyde (B99461), can be reacted with ammonia in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to form the primary amine directly. nih.gov

Transition Metal-Assisted Reduction: For nitrile reduction, the use of milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can be facilitated by the addition of transition metal catalysts such as nickel(II) chloride (NiCl₂) or cobalt(II) acetate (B1210297) (Co(OAc)₂). rsc.orgrsc.org This approach can offer improved selectivity and milder reaction conditions compared to LiAlH₄. rsc.org

The synthesis of this compound can be part of a longer, multi-step sequence starting from basic fluorinated aromatic compounds. For instance, a plausible synthetic sequence could begin with 1,2,3,4-tetrafluorobenzene (B1293379).

A hypothetical reaction sequence could be:

Friedel-Crafts Acylation: Reaction of 1,2,3,4-tetrafluorobenzene with an acylating agent to introduce a carbonyl group.

Functional Group Conversion: Transformation of the introduced group into a nitrile or carboxylic acid. For example, oxidation of a methyl group to a carboxylic acid, followed by conversion to the amide or nitrile.

Reduction: The final step would be the reduction of the nitrile or amide functionality to the target this compound, as described in section 2.1.1.

Such multi-step syntheses are common in the preparation of complex polyfluorinated molecules, where functional groups are introduced and manipulated sequentially to build the desired structure. google.com

Reactivity and Reaction Mechanisms of 2,3,4,5 Tetrafluorophenyl Methanamine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in (2,3,4,5-Tetrafluorophenyl)methanamine serves as the main center for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Amine-based Derivatization Reactions

The amine functionality is readily derivatized to form a wide range of functional groups. A key reaction in this category is the formation of sulfonamides through the reaction of the primary amine with sulfonyl chlorides. This reaction is a cornerstone in medicinal chemistry for the synthesis of sulfa drugs. The general transformation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

Another important derivatization is the formation of amides. Amide bonds are crucial in many biological molecules and synthetic compounds. The reaction of this compound with carboxylic acid derivatives, such as acyl chlorides or anhydrides, provides a direct route to N-substituted amides.

Acylation and Alkylation Studies

Acylation Reactions

Acylation of this compound involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. This is commonly achieved by reacting the amine with acylating agents like acyl chlorides or acid anhydrides. The reaction proceeds via a nucleophilic addition-elimination mechanism. wvu.edumasterorganicchemistry.comlibretexts.org The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. wvu.edu Subsequently, the leaving group (e.g., chloride ion) is eliminated, and a proton is lost from the nitrogen to yield the stable amide product. wvu.edulibretexts.org

For instance, the reaction with acetyl chloride would yield N-(2,3,4,5-tetrafluorobenzyl)acetamide. The use of a base, such as pyridine (B92270) or triethylamine, is often employed to scavenge the HCl generated during the reaction. mdpi.com

Alkylation Reactions

Alkylation of the amine group involves the replacement of one or both hydrogen atoms with alkyl groups. This is typically carried out using alkyl halides as alkylating agents. The reaction follows a nucleophilic substitution (SN2) mechanism where the amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. rsc.org

A common challenge in the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve selective mono-alkylation. Using a large excess of the primary amine can favor the formation of the secondary amine.

| Reaction Type | Reagent Class | Product Class | General Mechanism |

|---|---|---|---|

| Acylation | Acyl Chlorides (RCOCl) | N-Substituted Amides | Nucleophilic Addition-Elimination |

| Acylation | Acid Anhydrides ((RCO)₂O) | N-Substituted Amides | Nucleophilic Addition-Elimination |

| Alkylation | Alkyl Halides (R'X) | Secondary/Tertiary Amines, Quaternary Ammonium Salts | Nucleophilic Substitution (SN2) |

| Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | Sulfonamides | Nucleophilic Substitution at Sulfur |

Aromatic Ring Reactivity and Electrophilic Substitution Patterns

The reactivity of the tetrafluorinated phenyl ring is markedly different from that of unsubstituted benzene (B151609) due to the strong electron-withdrawing nature of the fluorine atoms.

Influence of Fluorine Substituents on Aromatic Reactivity

The four fluorine atoms on the phenyl ring of this compound exert a powerful deactivating effect on the ring towards electrophilic aromatic substitution (EAS). This deactivation stems from the strong inductive effect (-I) of the highly electronegative fluorine atoms, which withdraws electron density from the π-system of the ring, making it less nucleophilic and thus less susceptible to attack by electrophiles.

Regioselectivity in Electrophilic Aromatic Substitution (where applicable)

While the tetrafluorinated ring is strongly deactivated, electrophilic aromatic substitution can still occur under forcing conditions. The regioselectivity of such reactions is governed by the combined directing effects of the four fluorine atoms and the aminomethyl (-CH₂NH₂) group.

The fluorine atoms, despite being deactivating, are ortho, para-directors due to their ability to stabilize the intermediate carbocation (arenium ion) through resonance. The aminomethyl group is generally considered an activating, ortho, para-directing group. However, under the strongly acidic conditions often required for EAS on deactivated rings, the amine group will be protonated to form an ammonium salt (-CH₂NH₃⁺). This protonated group is strongly deactivating and a meta-director due to its powerful inductive electron-withdrawing effect.

Therefore, the regiochemical outcome of an electrophilic aromatic substitution on this compound will depend on the reaction conditions. In nitration, for example, which is typically carried out with a mixture of nitric and sulfuric acids, the amine group will be protonated. The directing effect will then be a competition between the meta-directing -CH₂NH₃⁺ group and the ortho, para-directing fluorine atoms. Given the strong deactivation of the ring, predicting the major product is complex and would likely result in a mixture of isomers. Studies on the nitration of 2,3,4,5,6-pentafluorobiphenyl (B165447) show substitution occurs on the non-fluorinated ring, highlighting the profound deactivating effect of the fluorine atoms.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -F (x4) | Strongly Withdrawing (-I) | Donating (+M) | Strongly Deactivating | Ortho, Para |

| -CH₂NH₂ | Weakly Withdrawing (-I) | N/A (Insulated from ring) | Weakly Activating | Ortho, Para |

| -CH₂NH₃⁺ (under acidic conditions) | Strongly Withdrawing (-I) | N/A | Strongly Deactivating | Meta |

Mechanisms of Key Reactions Involving this compound

The primary reactions involving this compound are centered around the nucleophilic amine and the electrophilic aromatic ring.

The acylation of the amine proceeds through a well-established nucleophilic addition-elimination mechanism. The key steps are:

Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent.

Formation of a tetrahedral intermediate.

Elimination of the leaving group (e.g., Cl⁻).

Deprotonation of the nitrogen to yield the final amide product. wvu.edumasterorganicchemistry.comlibretexts.org

The alkylation of the amine with an alkyl halide follows an SN2 mechanism:

The amine acts as a nucleophile, and its lone pair attacks the electrophilic carbon of the alkyl halide in a single concerted step.

The halide is displaced as a leaving group, forming a new C-N bond.

A subsequent acid-base reaction with another molecule of the amine deprotonates the newly formed ammonium salt to give the alkylated amine. rsc.org

Electrophilic aromatic substitution on the highly deactivated ring, if it occurs, follows the general two-step mechanism for EAS:

Attack of the aromatic π-system on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the slow, rate-determining step.

Loss of a proton from the carbon bearing the electrophile to restore the aromaticity of the ring. This is a fast step.

Due to the strong deactivation by the four fluorine atoms, the activation energy for the first step is significantly high, making such reactions challenging.

Kinetic Studies of Amination and Derivatization Reactions

Detailed kinetic studies focusing specifically on the amination and derivatization reactions of this compound are not extensively reported in publicly available scientific literature. While the general principles of nucleophilic aromatic substitution (SNAr) on polyfluorinated aromatic compounds are well-established, specific rate constants, activation energies, and reaction orders for this particular compound are not documented in dedicated studies.

Generally, for related polyfluoroaromatic compounds, the rate of nucleophilic substitution is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles will react more rapidly.

Solvent: Polar aprotic solvents are typically used to facilitate these reactions.

Leaving Group: In this case, the fluoride (B91410) ion is the leaving group.

Electronic Effects: The four fluorine atoms strongly activate the ring towards nucleophilic attack.

For derivatization reactions involving the primary amine, such as acylation or alkylation, the reaction kinetics would be expected to follow typical second-order behavior, dependent on the concentration of both the amine and the electrophilic reagent. However, without specific experimental data for this compound, a quantitative discussion of its reaction kinetics is not possible.

Table 1: Hypothetical Kinetic Parameters for Reactions of this compound

| Reaction Type | Reactant | Proposed Rate Law | Notes |

| Amination (SNAr) | Ammonia (B1221849) | Rate = k[(C₇H₅F₄N)][NH₃] | This is a plausible rate law based on the SNAr mechanism, but experimental verification is lacking. |

| Acylation | Acetyl Chloride | Rate = k[(C₇H₅F₄N)][CH₃COCl] | Typical second-order kinetics for amine acylation would be expected. |

This table is illustrative and based on general chemical principles, not on published experimental data for this compound.

Reaction Intermediate Characterization

The characterization of reaction intermediates in reactions involving this compound has not been specifically detailed in the scientific literature. However, based on the established mechanisms for reactions of similar compounds, the nature of the intermediates can be inferred.

In nucleophilic aromatic substitution reactions on the tetrafluorophenyl ring, the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, is anticipated. This intermediate would involve the attack of the nucleophile on the carbon atom bearing a fluorine atom, leading to a species where the negative charge is delocalized over the aromatic ring and stabilized by the electron-withdrawing fluorine atoms.

For derivatization reactions at the amine group, such as acylation, a tetrahedral intermediate would be formed upon the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Spectroscopic techniques that could potentially be used to characterize these transient species include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR could potentially allow for the direct observation of a stabilized Meisenheimer complex.

Infrared (IR) Spectroscopy: Changes in vibrational frequencies could indicate the formation of new bonds and intermediates.

Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI-MS) could be used to detect and characterize charged intermediates.

Without dedicated mechanistic studies on this compound, the definitive characterization of its reaction intermediates remains an area for future research.

Computational and Theoretical Chemistry of 2,3,4,5 Tetrafluorophenyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules like (2,3,4,5-Tetrafluorophenyl)methanamine. These methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding molecular structure, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For a compound such as this compound, DFT calculations, likely employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), would be utilized to determine its optimized geometry and electronic ground state.

Prediction of Charge Distribution and Dipole Moments

A key output of DFT calculations is the prediction of the charge distribution within the molecule. For this compound, it is anticipated that the fluorine atoms would carry partial negative charges, while the carbon atoms of the phenyl ring, particularly those bonded to fluorine, would exhibit partial positive charges. The nitrogen atom of the amine group is also expected to have a partial negative charge due to its high electronegativity.

This charge separation would result in a significant molecular dipole moment. The magnitude and direction of this dipole moment, calculable through DFT, are critical for understanding the molecule's interaction with polar solvents and its behavior in electric fields. The vector sum of individual bond dipoles would likely point from the aminomethyl group towards the heavily fluorinated phenyl ring.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a detailed picture of the electron distribution and energy levels within a molecule. A DFT-based MO analysis of this compound would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The presence of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzylamine (B48309). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability. The spatial distribution of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Conformational Analysis and Energetics

The flexibility of the aminomethyl group allows for different spatial orientations, or conformations, of this compound. Conformational analysis, typically performed using computational methods, aims to identify the most stable conformers and the energy barriers between them.

For this molecule, the primary degree of rotational freedom would be around the C-C bond connecting the phenyl ring and the methylene (B1212753) group, as well as the C-N bond of the amine. Computational modeling would involve rotating these bonds and calculating the potential energy at each step to generate a potential energy surface. The minima on this surface correspond to stable conformers. It is likely that the most stable conformation would involve a staggered arrangement to minimize steric hindrance between the amine group and the ortho-fluorine atom.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, it is possible to determine the activation energy and predict the feasibility and kinetics of a reaction.

For instance, the reaction of the amine group with an electrophile could be modeled. DFT calculations could be used to locate the transition state structure for this reaction, which is the highest energy point along the reaction coordinate. The energy of this transition state relative to the reactants would provide the activation barrier. Such studies are invaluable for understanding the reactivity of the amine functionality in the presence of the strongly electron-withdrawing tetrafluorophenyl group.

Structure-Reactivity Relationships from Computational Data

By systematically modifying the structure of this compound in silico (e.g., by changing the number or position of fluorine atoms) and calculating various electronic and energetic parameters, it is possible to establish quantitative structure-reactivity relationships (QSRR).

For example, a correlation could be sought between the calculated HOMO energy and the rate of an oxidation reaction, or between the calculated partial charge on the nitrogen atom and the pKa of the amine. These relationships, derived from computational data, can provide predictive models for the reactivity of related polyfluorinated benzylamines. Such models are highly valuable in the rational design of new molecules with specific desired properties.

Derivatives and Analogs of 2,3,4,5 Tetrafluorophenyl Methanamine

Synthesis and Characterization of Salt Derivatives

Salt formation is a common strategy to improve the stability and handling of amine compounds. The hydrochloride salt is a frequently prepared derivative.

The synthesis of (2,3,4,5-Tetrafluorophenyl)methanamine hydrochloride is typically achieved through a reductive amination process. This method involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde (B99461) with an ammonia (B1221849) source. The resulting imine intermediate is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or lithium aluminum hydride. The final step involves treating the synthesized amine with hydrochloric acid to precipitate the hydrochloride salt. nih.gov Industrial-scale production follows a similar path, with optimizations for yield and purity, often including recrystallization of the final product. nih.gov

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClF₄N |

| Molecular Weight | 215.57 g/mol |

| IUPAC Name | This compound;hydrochloride |

| InChI | InChI=1S/C7H5F4N.ClH/c8-4-1-3(2-12)5(9)7(11)6(4)10;/h1H,2,12H2;1H |

| InChI Key | WYMLJBRBCVXKGA-UHFFFAOYSA-N |

Exploration of Isomeric and Homologous Fluorinated Benzylamines

The position and number of fluorine atoms on the phenyl ring significantly influence the compound's chemical and physical properties. The following sections explore various isomers and homologs.

A common route for the synthesis of fluorinated benzylamines like (2,3,5-Trifluorophenyl)methanamine involves the reduction of the corresponding benzonitrile (B105546) derivative. googleapis.com

Table 2: Physicochemical Properties of (2,3,5-Trifluorophenyl)methanamine

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆F₃N |

| Molecular Weight | 161.12 g/mol |

| IUPAC Name | (2,3,5-trifluorophenyl)methanamine |

| InChI | InChI=1S/C7H6F3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 |

| InChI Key | VBSZVHOYRNCVSA-UHFFFAOYSA-N |

Similar to other fluorinated benzylamines, the synthesis of (2,3,4,6-Tetrafluorophenyl)methanamine can be approached through the reduction of 2,3,4,6-tetrafluorobenzonitrile.

Table 3: Physicochemical Properties of (2,3,4,6-Tetrafluorophenyl)methanamine

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅F₄N |

| Molecular Weight | 179.11 g/mol |

| IUPAC Name | (2,3,4,6-tetrafluorophenyl)methanamine |

| InChI | InChI=1S/C7H5F4N/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1H,2,12H2 |

| InChI Key | ZHLFJXUBVIROCT-UHFFFAOYSA-N |

(Perfluorophenyl)methanamine, also known as pentafluorobenzylamine, can be synthesized by methods such as the reaction of pentafluorobenzyl bromide with N-hydroxyphthalimide followed by hydrazinolysis. nih.gov

Table 4: Physicochemical Properties of (Perfluorophenyl)methanamine

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄F₅N |

| Molecular Weight | 197.10 g/mol |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl)methanamine |

| InChI | InChI=1S/C7H4F5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1,13H2 |

| InChI Key | ZZZFMTSADEXGSH-UHFFFAOYSA-N |

The hydrochloride salt of (Perfluorophenyl)methanamine is a crystalline solid with a melting point of 288 °C.

The synthesis of (2,3-Difluorophenyl)methanamine can be accomplished by the reduction of 2,3-difluorobenzonitrile. googleapis.com

Table 5: Physicochemical Properties of (2,3-Difluorophenyl)methanamine

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇F₂N |

| Molecular Weight | 143.13 g/mol |

| IUPAC Name | (2,3-difluorophenyl)methanamine |

| InChI | 1S/C7H7F2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 |

| InChI Key | OHZUCDHZOHSBPZ-UHFFFAOYSA-N |

(2,4,6-Trifluorophenyl)methanamine

(2,4,6-Trifluorophenyl)methanamine serves as a significant analog, differing in the substitution pattern of the fluorine atoms on the phenyl ring. This structural alteration influences its chemical and physical properties. It is a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it is a known building block for the antiviral agent Bictegravir. jcu.edu.au

The synthesis of this compound can be achieved through various routes. One method involves the reaction of 1,3,5-trifluorobenzene (B1201519) with paraformaldehyde and zinc chloride in the presence of hydrogen chloride to form an intermediate, which is then reacted with urotropine and subsequently hydrolyzed to yield the final benzylamine (B48309) product. nih.gov

Table 1: Physicochemical Properties of (2,4,6-Trifluorophenyl)methanamine

| Property | Value |

| CAS Number | 214759-21-4 |

| Molecular Formula | C₇H₆F₃N |

| Molecular Weight | 161.12 g/mol |

| Boiling Point | 165 °C |

| Density | 1.320 g/cm³ |

| Refractive Index | 1.48 |

| Flash Point | 63 °C |

Note: Data sourced from multiple chemical suppliers and databases. nih.govnih.gov

The trifluoro-substitution pattern gives this molecule unique electronic properties that can influence its reactivity and its interactions in biological systems. nih.gov Its derivatives have been investigated for various applications, including as catalysts and for their potential antitumor, antibacterial, and antifungal activities. tandfonline.com

Synthesis of N-Substituted this compound Derivatives

Modification of the primary amine group in this compound through N-substitution is a key strategy for creating a diverse library of derivatives for chemical and pharmacological screening. Common synthetic methods to achieve this include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. Direct alkylation using alkyl halides can be challenging to control, often leading to over-alkylation and the formation of tertiary amines. masterorganicchemistry.com However, under controlled conditions, mono-alkylation can be achieved. Alternative methods, such as the reaction with alcohols catalyzed by heterogeneous nickel catalysts, offer a more selective route to primary and secondary amines. rug.nl

N-Acylation: The reaction of the primary amine with acylating agents, such as acyl chlorides or anhydrides, readily forms amide derivatives. This is a robust and widely used transformation in organic synthesis. nih.gov Benzotriazole-mediated acylation represents a milder, greener alternative that can be performed in aqueous media, which is advantageous for synthesizing complex molecules like drug conjugates. nih.gov

Reductive Amination: This is a highly efficient and versatile method for creating secondary and tertiary amines. masterorganicchemistry.com The process involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate in situ. This intermediate is then immediately reduced to the corresponding N-substituted amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comresearchgate.net This method is particularly useful because it avoids the over-alkylation issues associated with direct alkylation. masterorganicchemistry.com The choice of reducing agent is critical; for instance, NaBH₃CN is effective at reducing imines in the presence of aldehydes. masterorganicchemistry.com

The strong electron-withdrawing nature of the tetrafluorophenyl ring decreases the basicity and nucleophilicity of the benzylamine nitrogen, which can influence the reaction conditions required for these transformations compared to non-fluorinated analogs.

Structure-Activity Relationships in Fluorinated Benzylamine Series

The biological activity of fluorinated benzylamine derivatives is profoundly influenced by the number and position of fluorine atoms on the aromatic ring, as well as the nature of the substituents on the nitrogen atom. Understanding these structure-activity relationships (SAR) is crucial for designing compounds with desired therapeutic properties.

Effects of Fluorine Substitution: The introduction of fluorine into a molecule can dramatically alter its physicochemical and biological properties. tandfonline.com

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Strategically placing a fluorine atom at a site of metabolic oxidation (e.g., a para-position on the phenyl ring) can block cytochrome P450-mediated hydroxylation, thereby increasing the metabolic stability and half-life of the compound. mdpi.comresearchgate.net

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with target proteins. It can act as a hydrogen bond acceptor or engage in other electrostatic interactions, potentially increasing the binding affinity of the molecule to its biological target. tandfonline.comnih.gov

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule. tandfonline.com This can enhance its ability to cross cell membranes and the blood-brain barrier, which can be advantageous or disadvantageous depending on the desired site of action.

pKa Modification: The electron-withdrawing effect of fluorine atoms lowers the pKa of the amine group, making it less basic. This alteration affects the ionization state of the molecule at physiological pH, which can influence its solubility, cell permeability, and interaction with ionic residues in a protein's active site. acs.org

Effects of N-Substitution: The substituent attached to the amine nitrogen plays a critical role in defining the compound's activity and selectivity.

Size and Shape: The steric bulk of the N-substituent can influence how the molecule fits into a binding pocket. Bulky groups may enhance binding through increased van der Waals interactions or, conversely, prevent binding due to steric hindrance.

Pharmacophoric Features: The N-substituent can introduce new functional groups (e.g., hydroxyls, carboxylates, amides) that can act as hydrogen bond donors or acceptors, or engage in ionic interactions. These features are often essential components of the pharmacophore required for biological activity.

Table 2: General SAR Trends in Fluorinated Benzylamines

| Structural Modification | General Effect on Properties | Potential Biological Consequence |

| Addition of Fluorine on Phenyl Ring | Increases lipophilicity, alters pKa (lower), blocks metabolic sites | Enhanced membrane permeability, altered target binding, increased metabolic stability |

| Varying Fluorine Position (e.g., ortho vs. para) | Changes dipole moment and electronic distribution | Can fine-tune binding affinity and selectivity for specific protein targets |

| N-Alkylation (small alkyl groups) | Increases lipophilicity, may slightly increase basicity vs. H | Can modulate receptor subtype selectivity and improve oral absorption |

| N-Acylation (amide formation) | Introduces H-bond acceptor/donor, removes basicity | Can fundamentally change binding mode and introduce new interactions with target |

| Introduction of Polar Groups on N-Substituent | Increases hydrophilicity | Improved aqueous solubility, potential for new hydrogen bonding interactions |

Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (2,3,4,5-Tetrafluorophenyl)methanamine. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecule's proton, carbon, and fluorine environments.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments: the aromatic proton, the methylene (B1212753) (-CH₂) protons, and the amine (-NH₂) protons.

Aromatic Proton (H-6): A single proton is attached to the aromatic ring at the C-6 position. This proton is expected to resonate in the downfield region of the spectrum, typically between δ 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. Its signal will appear as a complex multiplet due to coupling with the neighboring fluorine atoms at F-5 (ortho coupling, ³JH-F) and F-2 (meta coupling, ⁴JH-F).

Methylene Protons (-CH₂-): The two benzylic protons of the methylene group are chemically equivalent and are expected to produce a single signal. This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms on the aromatic ring (specifically, a triplet of multiplets due to coupling to F-5). The chemical shift is anticipated to be in the range of δ 3.8–4.2 ppm.

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. The chemical shift of this signal is variable and concentration-dependent, often found between δ 1.5 and 3.5 ppm. docbrown.info In some cases, depending on the solvent and purity, the N-H protons may not show coupling to adjacent protons. docbrown.info

Table 6.1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -NH₂ | 1.5 - 3.5 | Broad Singlet |

| -CH₂- | 3.8 - 4.2 | Triplet of Multiplets |

The proton-decoupled ¹³C NMR spectrum provides information on the seven unique carbon atoms in the molecule. The chemical shifts are influenced by the attached atoms, particularly the highly electronegative fluorine atoms. A key feature of the spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into multiplets.

Aromatic Carbons (C-2, C-3, C-4, C-5): These carbons are directly bonded to fluorine atoms and will exhibit large one-bond coupling constants (¹JC-F), typically in the range of 240-260 Hz, appearing as doublets (if coupled to only one F). Their chemical shifts are expected in the aromatic region (δ 110-160 ppm), with the exact position determined by the complex electronic effects of the fluorine substituents.

Aromatic Carbons (C-1, C-6): These carbons are not directly attached to fluorine but will show smaller, multi-bond couplings (²JC-F, ³JC-F) to the neighboring fluorine atoms. C-1, the carbon bearing the aminomethyl group, and C-6, bearing the lone proton, will have distinct chemical shifts.

Methylene Carbon (-CH₂-): The benzylic carbon is expected to resonate in the range of δ 35-45 ppm. Its signal will likely be split into a triplet by coupling to the two ortho fluorine atoms (F-2 and F-5).

Table 6.2: Predicted ¹³C NMR Data with C-F Couplings

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Expected Coupling Constant Range (Hz) |

|---|---|---|---|

| -CH₂- | 35 - 45 | Triplet | ²JC-F ≈ 20-25 |

| Aromatic C-H (C-6) | 110 - 125 | Multiplet | ²JC-F, ³JC-F ≈ 3-25 |

| Aromatic C-CH₂NH₂ (C-1) | 120 - 135 | Multiplet | ²JC-F, ³JC-F ≈ 3-25 |

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com The spectrum of this compound will show four distinct signals for the four chemically non-equivalent fluorine atoms. The chemical shifts for aromatic fluorines typically appear in the range of -110 to -170 ppm relative to a CFCl₃ standard. alfa-chemistry.comucsb.edu

Each fluorine signal will be split by its neighboring fluorine atoms (ortho, meta, and para F-F couplings), resulting in complex multiplets. For instance, the signal for F-3 would be expected to be a doublet of doublets of doublets (ddd) due to coupling with F-2, F-4, and F-5. The relative positions of the signals are influenced by the electron-donating aminomethyl group.

Table 6.3: Predicted ¹⁹F NMR Resonances and Splitting

| Fluorine Assignment | Predicted Chemical Shift Range (δ, ppm) | Predicted Multiplicity (due to F-F coupling) |

|---|---|---|

| F-2 | -130 to -150 | Multiplet |

| F-3 | -150 to -170 | Multiplet |

| F-4 | -150 to -170 | Multiplet |

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. While most useful for larger proton spin systems, it could help confirm through-bond coupling between the aromatic H-6 and the methylene protons if any long-range coupling exists, though this is unlikely to be strong.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signal to the C-6 carbon signal and the methylene proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary (non-protonated) aromatic carbons. For example, the methylene protons (-CH₂) would show correlations to the C-1, C-2, and C-6 carbons, confirming their connectivity around the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound is expected to show characteristic bands for the amine, aromatic, and carbon-fluorine bonds.

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3500-3300 cm⁻¹. spcmc.ac.in These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. msu.edu Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. spcmc.ac.in

C-H Stretching: Aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). orgchemboulder.comlibretexts.org Aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹). libretexts.org

N-H Bending: The scissoring vibration of the primary amine group (-NH₂) usually results in a medium to strong absorption band in the 1650-1580 cm⁻¹ range. spcmc.ac.inwpmucdn.com

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region. orgchemboulder.com

C-F Stretching: The C-F stretching vibrations of fluorinated aromatic compounds produce very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region. The high number of C-F bonds in this molecule would likely result in a complex and intense pattern in this area of the spectrum.

C-N Stretching: The C-N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Table 6.4: Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- | 2950 - 2850 | Medium-Weak |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |

| C=C Ring Stretch | Aromatic Ring | 1600 - 1450 | Medium, Sharp |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₇H₅F₄N, corresponding to a monoisotopic molecular weight of approximately 183.04 g/mol .

Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 183.

Major Fragmentation Pathways: Benzylamines typically undergo characteristic fragmentation. nih.govnih.gov

Alpha-Cleavage: The most common fragmentation for amines is the cleavage of a bond beta to the nitrogen atom. For this molecule, this would involve the loss of a hydrogen atom from the benzylic carbon to form a highly stable, resonance-stabilized iminium cation at m/z 182. This is often the base peak in the spectrum. [C₆F₄CH₂NH₂]⁺• → [C₆F₄CH=NH₂]⁺ + H•

Benzylic Cleavage: Cleavage of the C-C bond between the methylene group and the aromatic ring can occur, leading to the formation of a tetrafluorobenzyl cation ([C₆F₄CH₂]⁺) at m/z 165. This cation could potentially rearrange to a more stable tetrafluorotropylium ion. [C₆F₄CH₂NH₂]⁺• → [C₆F₄CH₂]⁺ + •NH₂

Loss of Ammonia (B1221849): Under certain conditions, such as in chemical ionization or tandem MS, the protonated molecule [M+H]⁺ may lose ammonia (NH₃). nih.govresearchgate.net

Table 6.5: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 183 | Molecular Ion | [C₇H₅F₄N]⁺• | Ionization of parent molecule |

| 182 | [M-H]⁺ | [C₇H₄F₄N]⁺ | Loss of H• from -CH₂- group (α-cleavage) |

Advanced Spectroscopic Techniques for Elucidation

The definitive structural confirmation and detailed electronic characterization of this compound rely on a suite of advanced spectroscopic techniques. These methods provide unambiguous evidence of the molecular framework and the specific arrangement of atoms. Due to the limited availability of published experimental data for this specific compound, the following sections describe the anticipated spectroscopic characteristics based on established principles and data from analogous fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecular structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons of the aminomethyl (-CH₂NH₂) group would likely appear as a singlet, or if coupling to the nitrogen proton is observed, a triplet. The aromatic region would show a single resonance for the proton at the C6 position, which would be split into a complex multiplet due to coupling with the adjacent fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The chemical shifts of the fluorinated aromatic carbons are significantly influenced by the strong electron-withdrawing effects of the fluorine atoms. The methylene carbon of the aminomethyl group would appear in the aliphatic region.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. It is anticipated that the ¹⁹F NMR spectrum of this compound would display four distinct resonances corresponding to the four non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide crucial information about the substitution pattern.

Interactive Data Table: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (Aromatic) | 7.0 - 7.5 | m | J(H-F) ≈ 5-10 |

| ¹H (-CH₂-) | 3.8 - 4.2 | s or t | J(H-H) ≈ 5-7 (if coupled to NH₂) |

| ¹H (-NH₂) | 1.5 - 3.0 | br s | - |

| ¹³C (C-F) | 135 - 150 | m | J(C-F) ≈ 240-260 |

| ¹³C (C-CH₂) | 115 - 125 | t | J(C-F) ≈ 20-30 |

| ¹³C (-CH₂) | 35 - 45 | t | J(C-H) ≈ 140 |

| ¹⁹F | -140 to -160 | m | J(F-F) ≈ 15-25 |

Note: These are predicted values and may vary based on solvent and experimental conditions. "m" denotes multiplet, "s" singlet, "t" triplet, and "br s" broad singlet.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Key expected fragments would arise from the loss of the amino group, the methylene group, and successive loss of fluorine atoms.

Interactive Data Table: Predicted Mass Spectrometry Data

| Fragment Ion | Predicted m/z | Interpretation |

| [M]⁺ | 181.04 | Molecular Ion |

| [M - NH₂]⁺ | 165.04 | Loss of amino group |

| [C₇H₃F₄]⁺ | 163.02 | Loss of aminomethyl group |

| [C₆HF₄]⁺ | 149.00 | Benzyl (B1604629) cation fragment |

Note: m/z values are based on the most abundant isotopes.

X-ray Crystallography

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The structure of (2,3,4,5-Tetrafluorophenyl)methanamine serves as a versatile scaffold in the construction of more elaborate molecules. The primary amine group offers a reactive site for a wide range of chemical transformations, while the highly fluorinated aromatic ring imparts specific physicochemical properties to the target molecule.

In medicinal chemistry, the strategic incorporation of fluorine atoms into a drug candidate is a widely used strategy to enhance its pharmacological profile. tandfonline.com Fluorine substitution can improve metabolic stability, increase binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa. tandfonline.commdpi.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can prevent metabolic degradation at what are often metabolic "hot spots" in a drug molecule. tandfonline.comrsc.org

This compound is a valuable building block for introducing these desirable properties into pharmaceutical intermediates. mdpi.com Its structure provides a fluorinated motif that can be incorporated into larger, more complex molecules. The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amine group, making it less basic and altering its interaction with biological targets. mdpi.com While specific syntheses of commercial drugs directly from this compound are not broadly documented, the use of fluorinated phenyl derivatives is a cornerstone of modern drug design, as seen in the synthesis of pharmaceuticals like atogepant (B605675) and avacopan. mdpi.com

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The C-F bond (bond energy ~116 kcal/mol) is stronger than the C-H bond (~99 kcal/mol), making it more resistant to enzymatic cleavage. tandfonline.comrsc.org |

| Binding Affinity | Often Enhanced | Fluorine can form favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in proteins) and displace water molecules from binding pockets. tandfonline.com |

| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can improve membrane permeability. tandfonline.com |

| pKa | Modulated | The strong electron-withdrawing inductive effect of fluorine lowers the pKa of nearby basic groups (like amines) and increases the acidity of protic groups. mdpi.com |

The reactivity of this compound also makes it a useful precursor for the synthesis of fine chemicals and specialty materials. The amine functionality can be used to graft the tetrafluorophenyl moiety onto other molecular structures or polymer backbones.

A notable application of related fluorinated phenyl compounds is in the creation of activated precursor polymers. For example, polymers containing pentafluorophenyl esters are used to synthesize multifunctional materials because the pentafluorophenyl group is an excellent leaving group, reacting efficiently with nucleophiles like primary and secondary amines. researchgate.net By analogy, this compound could be used to modify polymers that have activated ester groups, thereby functionalizing the material with the fluorinated ring.

Furthermore, the tetrafluorophenyl group itself is a component of high-value specialty chemicals. A related isomer, the 2,3,5,6-tetrafluorophenyl group, is used to create a prosthetic group for radiolabeling peptides with fluorine-18 (B77423) for use in Positron Emission Tomography (PET) imaging. researchgate.net This demonstrates the utility of this moiety in creating specialized reagents for advanced diagnostic applications.

Ligand Design and Coordination Chemistry

In coordination chemistry, a ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. libretexts.org Ligands function as Lewis bases by donating electrons to the metal center, which acts as a Lewis acid. libretexts.org this compound, with its primary amine group, can function as a monodentate N-donor ligand. worktribe.com

The design of ligands is critical as their structure dictates the geometry, stability, and reactivity of the resulting metal complex. The incorporation of a tetrafluorophenyl group into a ligand scaffold significantly influences its electronic properties. The four highly electronegative fluorine atoms exert a strong negative inductive effect, withdrawing electron density from the aromatic ring and, subsequently, from the benzylic amine. This reduces the Lewis basicity of the nitrogen atom, making it a weaker electron donor compared to a non-fluorinated benzylamine (B48309). This modulation of donor strength can be used to fine-tune the properties of the metal center in a coordination complex, affecting its catalytic activity or redox potential.

| Feature | Description | Impact on Coordination Complex |

|---|---|---|

| Donor Atom | Nitrogen of the primary amine (NH₂) | Forms a coordinate bond with a metal center, acting as a Lewis base. libretexts.org |

| Electronic Effect | Strong electron-withdrawing effect from the tetrafluorophenyl ring | Reduces the electron-donating ability (basicity) of the nitrogen atom, influencing the metal-ligand bond strength and the electronic properties of the metal center. |

| Steric Profile | The bulky tetrafluorophenyl group provides steric hindrance around the coordination site. | Can influence the coordination number and geometry of the metal complex, potentially creating a specific chiral pocket for catalysis. |

| Potential Modifications | The amine can be derivatized to create bidentate or polydentate ligands (e.g., P,N-ligands). | Leads to more stable chelate complexes and provides a modular approach to ligand design for specific catalytic applications. uwindsor.ca |

Application in Catalysis

The utility of this compound extends to the field of catalysis, primarily as a precursor for the synthesis of more complex chiral ligands and organocatalysts.

While not typically a catalyst in its own right, this compound is a building block for creating molecules that are. The amine group can be readily transformed into other functional groups or used as an anchor point to construct sophisticated catalyst structures. Its role is therefore foundational, providing a specific, property-modifying fragment for catalyst synthesis.

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a powerful tool in modern chemistry, particularly for the production of pharmaceuticals. nih.govresearchgate.net The effectiveness of an asymmetric catalyst is highly dependent on the design of its chiral ligand, which creates a three-dimensional environment that favors the formation of one enantiomer of the product over the other.

Chiral derivatives of this compound are promising candidates for creating new ligands for asymmetric catalysis. By introducing chirality either at the benzylic carbon or by incorporating the entire tetrafluorobenzyl group into a larger chiral scaffold (such as a chiral phosphine (B1218219) or diamine), it is possible to create ligands with unique stereoelectronic properties.

The impact of fluorine substitution on enantioselectivity has been clearly demonstrated in Ru-catalyzed asymmetric hydrogenation. For instance, the chiral diphosphine ligand DIFLUORPHOS, which contains fluorine atoms on its biphenyl (B1667301) backbone, shows complementary and often superior enantioselectivity compared to its non-fluorinated analogs like BINAP, particularly in the hydrogenation of fluorinated substrates. nih.gov This effect is attributed to the electronic influence of the fluorine atoms on the catalyst's active site. A chiral ligand derived from this compound could similarly leverage these electronic effects to control the stereochemical outcome of a catalytic reaction.

| Chiral Ligand | Key Structural Feature | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| (S)-BINAP | Non-fluorinated biphenyl backbone | Ethyl 4,4,4-trifluoroacetoacetate | 57% |

| (S)-DIFLUORPHOS | Fluorinated biphenyl backbone | 96% |

The development of chiral catalysts derived from this compound could lead to new, highly selective catalysts for the synthesis of valuable chiral molecules.

Polymer Chemistry and Material Science Applications

While the direct incorporation of this compound as a monomer in polymer synthesis is not extensively documented in publicly available research, its chemical structure suggests potential applications in the development of advanced polymers. The presence of a reactive primary amine group and a highly fluorinated phenyl ring provides a pathway for its use as a building block in various polymer architectures, potentially imparting unique and desirable properties to the resulting materials.

The field of fluorinated polymers is well-established, with materials like polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (B91410) (PVDF) being widely used for their exceptional chemical resistance, thermal stability, low friction coefficients, and unique electrical properties. dur.ac.uk The introduction of fluorinated moieties into other polymer backbones is a common strategy to enhance these characteristics.

Based on the known reactivity of its functional groups and the general properties of fluorinated polymers, this compound could be explored in the following areas of polymer and materials science:

High-Performance Polyimides and Polyamides:

The primary amine group of this compound makes it a suitable candidate as a diamine monomer or a modifying agent in the synthesis of polyimides and polyamides. These classes of polymers are known for their high thermal stability and mechanical strength. The incorporation of the tetrafluorophenyl group could potentially lead to:

Enhanced Thermal Stability: The strong carbon-fluorine bond can increase the thermal and oxidative stability of the polymer.

Improved Chemical Resistance: Fluorinated segments are known to be resistant to a wide range of chemicals and solvents.

Lower Dielectric Constant: The presence of fluorine atoms can lower the dielectric constant of the material, making it attractive for applications in microelectronics as insulating layers. pageplace.de

Increased Hydrophobicity: The fluorinated group would likely increase the water repellency of the polymer surface. pageplace.de

The synthesis would typically involve a polycondensation reaction with dianhydrides or diacyl chlorides to form the corresponding poly(amic acid) precursor, followed by thermal or chemical imidization.

Modification of Polymer Surfaces:

The compound could be used to functionalize the surfaces of other polymers. By grafting this compound onto a polymer backbone, the surface properties could be significantly altered to achieve:

Low Surface Energy: Leading to anti-fouling and self-cleaning properties.

Hydrophobicity and Oleophobicity: Repelling both water and oils.

Development of Advanced Composites and Blends:

This compound could be used as a coupling agent or an additive in polymer composites and blends. Its fluorinated nature might improve the interfacial adhesion between a fluoropolymer matrix and a filler or another polymer, leading to enhanced mechanical properties of the composite material.

Research Outlook:

While direct experimental data is scarce, the potential for this compound in polymer and materials science is significant. Future research could focus on the synthesis and characterization of novel polymers incorporating this monomer. Detailed studies would be required to understand how the specific substitution pattern of the fluorine atoms on the phenyl ring influences the final properties of the polymers. Such research could open up new avenues for the development of high-performance materials for demanding applications in aerospace, electronics, and biomedical devices.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The development of new and more environmentally friendly methods for synthesizing polyfluorinated compounds is a significant goal in modern chemistry. For a compound like (2,3,4,5-Tetrafluorophenyl)methanamine, future research would likely focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

Key areas of exploration for related compounds that could be applicable include:

Catalytic Amination: Research into novel catalytic systems, potentially using earth-abundant metals, could enable the direct amination of tetrafluorinated precursors. researchgate.net This would be a more atom-economical approach compared to methods relying on stoichiometric reagents.

Green Solvents and Reagents: The use of greener solvents, such as water or bio-derived solvents, is a growing trend in chemical synthesis. organic-chemistry.org Future synthetic routes for similar benzylamines may explore these alternatives to reduce environmental impact. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of polyfluorinated amines could lead to more efficient and reproducible production methods.

A comparative look at general strategies for benzylamine (B48309) synthesis highlights the trend towards greater sustainability:

| Synthesis Strategy | Traditional Approach | Emerging Sustainable Approach |

| Ammonia (B1221849) Source | Anhydrous ammonia (gas) | Aqueous ammonia, ammonium (B1175870) salts researchgate.net |

| Catalyst | Stoichiometric reducing agents | Heterogeneous nickel catalysts researchgate.net |

| Solvent | Volatile organic compounds | Water, bio-based solvents organic-chemistry.org |

| Methodology | Batch processing | Continuous flow synthesis |

Exploration of New Reactivity Modes and Transformations

The reactivity of polyfluorinated aromatic compounds is heavily influenced by the strong electron-withdrawing nature of the fluorine atoms. This often leads to unique chemical behaviors compared to their non-fluorinated counterparts. For this compound, the interplay between the nucleophilic amine group and the electron-deficient aromatic ring could give rise to interesting and synthetically useful transformations.

Potential areas of investigation for this class of compounds include:

Nucleophilic Aromatic Substitution (SNAr): The tetrafluorophenyl ring is highly activated towards attack by nucleophiles. Research could explore intramolecular SNAr reactions, where the benzylamine side chain participates in cyclization, or intermolecular reactions with a wide range of nucleophiles to build complex molecular architectures. nih.gov

Orthogonal Functionalization: Developing methods to selectively functionalize the C-H bond on the aromatic ring, or the C-H bonds of the aminomethyl group, without disturbing the C-F bonds would be a valuable synthetic tool.

Organocatalysis: The amine functionality in this compound could potentially be used as an organocatalyst for various organic transformations. nih.gov The electronic properties of the fluorinated ring could modulate the catalytic activity and selectivity. nih.gov

Advanced Computational Studies for Property Prediction

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. For a molecule like this compound, computational studies could provide valuable insights.

Future research in this area for similar compounds would likely involve:

Predicting Physicochemical Properties: Using methods like Density Functional Theory (DFT), researchers can predict properties such as acidity of the N-H bonds, bond dissociation energies, and conformational preferences. nih.govacs.org These predictions are crucial for understanding the molecule's behavior and for designing new applications. nih.govacs.org

Reaction Mechanism Elucidation: Computational modeling can be used to study the transition states and reaction pathways of potential transformations, helping to explain observed reactivity and to predict new, undiscovered reactions.

Virtual Screening for Biological Activity: The unique electronic properties conferred by the fluorine atoms can significantly impact how a molecule interacts with biological targets. mdpi.com Computational docking studies could be used to screen this compound and its derivatives for potential pharmaceutical applications. emerginginvestigators.org

A table summarizing the types of computational methods and their potential applications for this class of compounds is presented below:

| Computational Method | Predicted Properties / Applications |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, NMR shifts, reaction energetics nih.govacs.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions |

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects |

| Molecular Docking | Prediction of binding affinity to biological targets |

Integration into Novel Chemical Methodologies and Technologies

The unique properties of polyfluorinated compounds make them attractive for a wide range of applications in materials science, agrochemicals, and pharmaceuticals. mdpi.comacs.org While specific applications for this compound have not been reported, its structure suggests several potential areas for future integration.

Emerging areas for related fluorinated molecules include:

Fluorinated Polymers and Materials: Polyfluorinated aromatic compounds are used as building blocks for high-performance polymers with enhanced thermal stability and chemical resistance. mdpi.com The title compound could potentially be incorporated into polyamides or polyimides.

Liquid Crystals: The rigid, fluorinated aromatic core is a common feature in liquid crystal molecules. Derivatives of this compound could be investigated for their liquid crystalline properties.

Bioorthogonal Chemistry: The unique reactivity of fluorinated compounds can be exploited in bioorthogonal chemistry for labeling and imaging biomolecules in living systems.

Catalysis: As mentioned, the compound itself or its derivatives could serve as ligands for metal catalysts or as organocatalysts, with the fluorine substituents tuning the catalytic activity and selectivity. rice.edu

The potential for new discoveries in the chemistry of this compound is significant, but it remains a largely untapped area of research. Future investigations into its synthesis, reactivity, and applications will be necessary to fully understand and exploit the properties of this specific polyfluorinated compound.

Q & A

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | THF, Et3N, 3 days | Cyclization and byproduct removal |

| 2 | Column chromatography | Purification of dispirophosphazenes |

Basic: Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Answer:

Characterization relies on complementary techniques:

- IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3417 cm<sup>-1</sup>) and fluorinated aromatic C-F bonds .

- ESI-MS : Confirms molecular weight (e.g., observed m/z 499.40 matches calculated m/z for triazole derivatives) .

- NMR : <sup>19</sup>F NMR resolves fluorine environments, while <sup>1</sup>H/<sup>13</sup>C NMR assigns aromatic and aliphatic protons .

- X-ray Crystallography : Resolves structural ambiguities, as seen in phosphazene derivatives (supplementary data in ).

Q. Example Spectral Data :

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| IR | 3417 cm<sup>-1</sup> (N-H stretch) | |

| ESI-MS | m/z 499.40 (M<sup>+</sup>) |

Advanced: How to address discrepancies in spectroscopic data when synthesizing novel derivatives?

Answer:

Discrepancies often arise from impurities, tautomerism, or conformational flexibility. Mitigation strategies include:

- Cross-Validation : Combine IR, NMR, and MS to confirm functional groups and molecular weight .

- Crystallographic Analysis : Resolve ambiguous structures (e.g., X-ray data in phosphazene derivatives clarifies bond connectivity) .

- Reaction Optimization : Adjust solvent polarity (e.g., THF vs. DMF) or catalysts to reduce side products. For example, Et3N aids in removing HCl salts during synthesis .

Case Study : A triazole derivative showed conflicting <sup>1</sup>H NMR signals due to tautomerism. X-ray crystallography confirmed the dominant tautomer .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Answer:

Yield optimization requires:

- Catalyst Screening : Palladium catalysts enhance coupling efficiency in Suzuki reactions .

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of fluorinated intermediates .

- Purification Techniques : Column chromatography isolates products from byproducts (e.g., triethylammonium chloride salts) .

Q. Example Protocol :

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Reaction Time | 3 days (room temperature) | Complete conversion |

| Purification | Column chromatography | ≥95% purity |

Application: How to design experiments to evaluate bioactivity in medicinal chemistry?

Answer:

- QSAR Modeling : Use 2D-QSAR to correlate structural features (e.g., fluorine substitution patterns) with activity .

- In Vitro Assays : Test derivatives for receptor binding or enzyme inhibition. For example, triazole derivatives may target kinases or GPCRs .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .

Case Study : A derivative with a propylbenzylidene moiety showed enhanced bioactivity due to lipophilic interactions .

Safety: What are the best practices for handling this compound?

Answer:

- PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drain disposal .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

Reference : Safety protocols align with SDS guidelines for similar amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.